5-Hydroxymethyl-furan-3-carbonitrile
Overview
Description
5-Hydroxymethyl-furan-3-carbonitrile is an organic compound with the molecular formula C6H5NO2 It is a derivative of furan, a heterocyclic organic compound, and contains both a hydroxymethyl group and a nitrile group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxymethyl-furan-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then subjected to dehydration to yield this compound. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the dehydration process.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the catalytic conversion of biomass-derived feedstocks. This process involves the use of heterogeneous catalysts to convert sugars and other biomass components into furan derivatives, including this compound. The development of efficient catalytic systems is crucial for optimizing the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethyl-furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid.
Reduction: 5-Hydroxymethyl-furan-3-amine.
Substitution: Halogenated or nitrated derivatives of the furan ring
Scientific Research Applications
5-Hydroxymethyl-furan-3-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of 5-hydroxymethyl-furan-3-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the nitrile group can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A closely related compound with similar functional groups but lacking the nitrile group.
Furfural: Another furan derivative with an aldehyde group instead of a hydroxymethyl group.
2,5-Furandicarboxylic Acid: A dicarboxylic acid derivative of furan with applications in polymer production
Uniqueness
5-Hydroxymethyl-furan-3-carbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group on the furan ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Properties
IUPAC Name |
5-(hydroxymethyl)furan-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c7-2-5-1-6(3-8)9-4-5/h1,4,8H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPPJFDWESULFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286560 | |
Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59413-72-8 | |
Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59413-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Hydroxymethyl)-3-furancarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401286560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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